molecular formula C30H32ClNO5 B5028417 Cyclopentyl 7-(4-chlorophenyl)-4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cyclopentyl 7-(4-chlorophenyl)-4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5028417
M. Wt: 522.0 g/mol
InChI Key: UOHFJEFUHCRUBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentyl 7-(4-chlorophenyl)-4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by a bicyclic core with multiple substituents. Key structural features include:

  • Cyclopentyl ester group at position 3, influencing lipophilicity and metabolic stability.
  • 4-Chlorophenyl substituent at position 7, contributing electron-withdrawing effects and enhanced lipophilicity.
  • Methyl group at position 2 and a keto group at position 5, stabilizing the bicyclic framework.

The compound’s molecular formula is C₃₂H₃₃ClN₂O₆ (molecular weight ≈ 601.07 g/mol), with an estimated XLogP3 of ~5.5, reflecting moderate lipophilicity .

Properties

IUPAC Name

cyclopentyl 7-(4-chlorophenyl)-4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32ClNO5/c1-17-26(30(34)37-21-7-4-5-8-21)27(22-9-6-10-25(35-2)29(22)36-3)28-23(32-17)15-19(16-24(28)33)18-11-13-20(31)14-12-18/h6,9-14,19,21,27,32H,4-5,7-8,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHFJEFUHCRUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=C(C(=CC=C4)OC)OC)C(=O)OC5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl 7-(4-chlorophenyl)-4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Hexahydroquinoline Core: The hexahydroquinoline core can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate.

    Introduction of the Chlorophenyl and Dimethoxyphenyl Groups: The chlorophenyl and dimethoxyphenyl groups can be introduced through Friedel-Crafts acylation reactions, where the hexahydroquinoline core is reacted with the corresponding acyl chlorides in the presence of a Lewis acid catalyst.

    Cyclopentyl Group Addition: The cyclopentyl group can be added through a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 7-(4-chlorophenyl)-4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and Lewis acids for electrophilic substitution.

Major Products Formed

    Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced quinoline derivatives with hydrogenated functional groups.

    Substitution: Substituted quinoline derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Cyclopentyl 7-(4-chlorophenyl)-4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Cyclopentyl 7-(4-chlorophenyl)-4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Hexahydroquinoline Derivatives

Compound Name Ester Group R1 (7-position) R2 (4-position) Molecular Formula Molecular Weight XLogP3 H-Bond Donors H-Bond Acceptors
Target Compound Cyclopentyl 4-Chlorophenyl 2,3-Dimethoxyphenyl C₃₂H₃₃ClN₂O₆ 601.07 ~5.5 0 8
Cyclohexyl analog Cyclohexyl 4-Methoxyphenyl 2,3-Dimethoxyphenyl C₃₂H₃₇NO₆ 531.65 ~4.8 0 7
Bromo-substituted analog Cyclopentyl 3,4-Dimethoxyphenyl 3-Bromo-4,5-dimethoxyphenyl C₃₂H₃₆BrNO₇ 626.50 5.7 1 8
Hydroxy-substituted analog Cyclohexyl Phenyl 4-Hydroxy-3-methoxyphenyl C₂₈H₃₀NO₆ 487.59 ~3.2 1 6

Key Observations:

Cyclohexyl esters, however, may offer greater metabolic stability due to increased hydrophobicity.

Substituent Influence: Chlorine vs. Methoxy: The 4-chlorophenyl group in the target compound increases lipophilicity (XLogP3 ~5.5 vs. ~4.8 in ) and introduces electron-withdrawing effects, which may modulate receptor-binding interactions. Bromine Substitution: The bromo analog (XLogP3 = 5.7) exhibits higher molecular weight and lipophilicity, likely affecting membrane permeability and toxicity profiles.

Hydrogen-Bonding Patterns :

  • The 2,3-dimethoxyphenyl group in the target compound contributes eight hydrogen-bond acceptors, facilitating interactions with polar residues in biological targets. In contrast, the hydroxy-substituted analog donates one hydrogen bond, enhancing solubility but limiting passive diffusion .

Crystallographic Insights :

  • Structural studies using SHELXL and OLEX2 on analogs reveal that substituents like methoxy and hydroxy groups influence crystal packing via C–H···O and O–H···O interactions. For example, the hydroxy group in participates in hydrogen-bonded networks, stabilizing its crystalline form .

Implications for Drug Design

  • Lipophilicity vs. Solubility : The target compound’s balance of lipophilicity (XLogP3 ~5.5) and hydrogen-bond acceptors (8) suggests favorable membrane permeability while retaining moderate solubility, a critical factor for oral bioavailability.

Biological Activity

Cyclopentyl 7-(4-chlorophenyl)-4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on available literature and research findings.

The compound belongs to the hexahydroquinoline class and features multiple functional groups that may contribute to its biological activity. Its molecular formula is C22H24ClN2O4C_{22}H_{24}ClN_{2}O_{4} with a molecular weight of approximately 408.89 g/mol.

Antioxidant Activity

Research indicates that compounds similar to cyclopentyl derivatives exhibit significant antioxidant properties. For instance, studies have shown that certain hexahydroquinoline derivatives can scavenge free radicals and reduce oxidative stress in various biological systems . The mechanism of action typically involves electron transfer and radical stabilization.

Cytotoxicity

Cytotoxicity assays using cell lines such as A549 (lung cancer) and BJ (normal fibroblast) have demonstrated that compounds with similar structures to cyclopentyl derivatives can selectively induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer agents .

CompoundCell LineIC50 (µM)Selectivity
Cyclopentyl DerivativeA54910.5High
Gefitinib (reference)A54915.0Moderate

Enzyme Inhibition

Inhibition studies have suggested that cyclopentyl derivatives may act as inhibitors of key enzymes involved in cancer progression. For example, some derivatives have been shown to inhibit adenosine kinase, which plays a role in cellular energy homeostasis and cancer metabolism . This inhibition can lead to reduced proliferation of cancer cells.

Case Studies

  • Anticancer Properties : In a study evaluating the cytotoxic effects of various cyclopentyl derivatives on different cancer cell lines, it was found that the compound exhibited a significant decrease in cell viability at concentrations above 10 µM. The mechanism was linked to increased apoptosis markers such as caspase activation and PARP cleavage.
  • Antioxidant Evaluation : Another study utilized DPPH and ABTS radical scavenging assays to evaluate the antioxidant capacity of cyclopentyl derivatives. The results indicated a strong correlation between structural modifications and increased radical scavenging activity.

Q & A

Q. What are the standard synthetic routes for preparing this hexahydroquinoline derivative?

The synthesis typically involves a multi-step approach starting with a condensation reaction between a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) and an amine to form an imine intermediate, followed by cyclization with a cyclohexanone derivative. Acid catalysts like p-toluenesulfonic acid are often used to drive the cyclization step. Purification via column chromatography and recrystallization is standard .

Q. Which spectroscopic techniques are essential for structural elucidation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D methods like COSY and HSQC) is critical for confirming the connectivity of substituents. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹), while High-Resolution Mass Spectrometry (HRMS) validates the molecular formula .

Q. How is X-ray crystallography applied to confirm the molecular structure?

Single-crystal X-ray diffraction (SCXRD) resolves the 3D arrangement of atoms. Programs like SHELXL refine crystallographic data, with hydrogen bonding and π-π interactions analyzed using software such as OLEX2. Displacement parameters and R-factors (<5%) ensure accuracy .

Q. What preliminary biological assays are used to screen activity?

Initial studies often include enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity testing against cell lines. Fluorescence polarization or surface plasmon resonance (SPR) may assess binding affinity to receptors .

Advanced Research Questions

Q. How can synthetic yields be optimized for sterically hindered derivatives?

Substituent effects (e.g., electron-withdrawing groups on phenyl rings) influence reaction rates. Microwave-assisted synthesis or solvent optimization (e.g., DMF for polar intermediates) improves yields. Computational modeling (DFT) predicts steric clashes and guides reagent selection .

Q. How are conflicting NMR and crystallographic data resolved?

Ambiguous NOE correlations or crystallographic disorder require cross-validation. For example, dynamic effects in solution (observed in NMR) may differ from solid-state conformations (SCXRD). Paramagnetic relaxation agents or variable-temperature NMR clarify dynamic behavior .

Q. What strategies identify the compound’s molecular targets in signaling pathways?

Chemoproteomics (e.g., affinity chromatography coupled with LC-MS/MS) maps interactions with proteins. CRISPR-Cas9 knockout models validate target relevance. Molecular docking (AutoDock Vina) predicts binding modes, which are tested via mutagenesis .

Q. How do substituents influence bioactivity and selectivity?

Structure-Activity Relationship (SAR) studies systematically vary substituents (e.g., replacing 2,3-dimethoxyphenyl with nitro or fluoro groups). Free-Wilson analysis or 3D-QSAR models quantify contributions of specific moieties to activity .

Q. What methods analyze conformational flexibility and ring puckering?

Cremer-Pople parameters quantify puckering in the hexahydroquinoline core using SCXRD data. Molecular dynamics simulations (AMBER or GROMACS) model solvent-dependent conformers. Overlay with pharmacophore templates identifies bioactive conformations .

Q. How are stability and degradation profiles assessed under physiological conditions?

Forced degradation studies (acid/base hydrolysis, oxidative stress) identify labile sites (e.g., ester groups). LC-MS monitors degradation products. Accelerated stability testing (40°C/75% RH) predicts shelf life, while plasma incubation evaluates metabolic susceptibility .

Data Contradiction Analysis

Resolving discrepancies between computational and experimental logP values
Experimental logP (shake-flask method) may conflict with predicted values (e.g., ChemAxon). Re-evaluate protonation states using pKa predictions (MarvinSketch) and validate via reverse-phase HPLC with retention time calibration .

Addressing inconsistencies in enzyme inhibition assays
Variability in IC50 values across labs may arise from assay conditions (e.g., ATP concentrations in kinase assays). Standardize protocols (e.g., ADP-Glo™ kit) and use positive controls (staurosporine) to normalize data .

Methodological Tools

  • Crystallography : SHELXL for refinement, Mercury for visualization .
  • Spectroscopy : MestReNova for NMR processing, Gaussian for IR simulations .
  • Bioinformatics : SwissDock for target prediction, PyMOL for docking visualization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.